1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine
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Overview
Description
1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves several steps. One common synthetic route includes the reaction of o-tolyloxyethylamine with benzimidazole derivatives under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions may introduce new alkyl or aryl groups to the compound.
Scientific Research Applications
. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and antiviral agent. In medicine, it is being investigated for its potential anticancer properties. Additionally, this compound is used in the development of new materials and catalysts in the industrial sector.
Mechanism of Action
The mechanism of action of 1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets and pathways . In antimicrobial applications, it targets bacterial cell walls and disrupts their integrity, leading to cell death. In antiviral applications, it inhibits viral replication by interfering with viral enzymes. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and the type of cells or organisms being targeted.
Comparison with Similar Compounds
1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine can be compared with other benzimidazole derivatives, such as 1-(2-o-Tolyloxy-ethyl)-1H-indole-3-carbaldehyde and 1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazole-2-thiol These compounds share similar chemical structures but differ in their functional groups and specific properties
Properties
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-6-2-5-9-15(12)20-11-10-19-14-8-4-3-7-13(14)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJVRECTLRSXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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